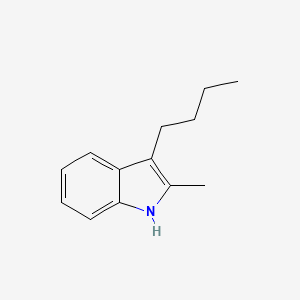

1H-Indole, 3-butyl-2-methyl-

Description

BenchChem offers high-quality 1H-Indole, 3-butyl-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 3-butyl-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51801-51-5 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-butyl-2-methyl-1H-indole |

InChI |

InChI=1S/C13H17N/c1-3-4-7-11-10(2)14-13-9-6-5-8-12(11)13/h5-6,8-9,14H,3-4,7H2,1-2H3 |

InChI Key |

ZEGLHVKVGBJOME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NC2=CC=CC=C21)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1H-Indole, 3-butyl-2-methyl-

The following is an in-depth technical guide on the synthesis of 3-butyl-2-methyl-1H-indole .

Executive Summary

This guide details the synthesis of 3-butyl-2-methyl-1H-indole , a lipophilic indole derivative of significant interest in medicinal chemistry as a scaffold for cannabinoid receptor ligands and melatonin analogs.

While the indole core is ubiquitous, the specific 2,3-dialkyl substitution pattern presents a regiochemical challenge. This guide prioritizes the Fischer Indole Synthesis as the primary "Method A" due to its thermodynamic preference for forming 2,3-disubstituted indoles from methyl alkyl ketones. A secondary "Method B" via C3-Alkylation of 2-Methylindole is provided for functionalization workflows.

Critical Note on Regioselectivity: Researchers must note that palladium-catalyzed methods (e.g., Larock heteroannulation) typically favor placing the bulkier substituent at the C2 position. For this target, where the C3-butyl group is larger than the C2-methyl group, standard Larock conditions would yield the incorrect isomer (2-butyl-3-methylindole). Therefore, acid-mediated cyclization is the superior regiochemical strategy.

Retrosynthetic Analysis

The structural dissection of the target reveals two logical disconnections. Path A relies on the de novo construction of the pyrrole ring, while Path B utilizes the inherent nucleophilicity of the indole C3 position.

Figure 1: Retrosynthetic map showing the two primary routes. Path A is preferred for scale-up; Path B is preferred for analog library generation.

Method A: Fischer Indole Synthesis (Primary Route)

This method utilizes the condensation of phenylhydrazine with 2-heptanone. The key to success is controlling the direction of enolization/cyclization. In the presence of strong acids (e.g., Polyphosphoric Acid or ZnCl₂), cyclization preferentially occurs at the more substituted

Reaction Scheme

Reactants: Phenylhydrazine + 2-Heptanone Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) Solvent: Acetic Acid (AcOH) or solvent-free (in PPA) Temperature: 100–110 °C

Step-by-Step Protocol

Step 1: Hydrazone Formation [1][2][3][4]

-

Charge a 250 mL round-bottom flask with phenylhydrazine (10.8 g, 100 mmol) and acetic acid (50 mL).

-

Add 2-heptanone (11.4 g, 100 mmol) dropwise over 15 minutes at room temperature.

-

Note: The reaction is exothermic. Cooling may be required to keep the internal temperature < 40 °C.

-

-

Stir for 1 hour. Tautomerization to the ene-hydrazine occurs in situ.

Step 2: Cyclization (Indolization)

-

Add anhydrous Zinc Chloride (ZnCl₂) (13.6 g, 100 mmol) to the reaction mixture.

-

Alternative: For cleaner workup, replace ZnCl₂/AcOH with 50 g of Polyphosphoric Acid (PPA) and heat to 100 °C mechanically stirred.

-

-

Heat the mixture to reflux (approx. 110–120 °C) for 3–4 hours.

-

Monitor: Reaction completion is indicated by the cessation of ammonia evolution and TLC analysis (Silica, 10% EtOAc/Hexane).

Step 3: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Pour slowly into 200 mL of ice-water with vigorous stirring to precipitate the crude indole and hydrolyze zinc salts.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with:

-

1M HCl (to remove unreacted hydrazine),

-

Saturated NaHCO₃ (to neutralize acid),

-

Brine.[4]

-

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from ethanol/water or perform flash column chromatography (Hexane/EtOAc 95:5).

Mechanistic Pathway

The regioselectivity is determined at the sigmatropic rearrangement step. The formation of the more substituted enamine (thermodynamic control) leads to the target.

Figure 2: Mechanistic flow of the Fischer Indole Synthesis favoring the 2,3-disubstituted product.

Method B: C3-Alkylation of 2-Methylindole (Functionalization Route)

This method is ideal if 2-methylindole is available as a starting material. Indoles are electron-rich enamine-type systems that react readily with electrophiles at the C3 position.

Protocol

Reagents: 2-Methylindole, Ethylmagnesium Bromide (EtMgBr), 1-Bromobutane. Solvent: Anhydrous THF or Diethyl Ether.

-

Deprotonation: Dissolve 2-methylindole (1.31 g, 10 mmol) in anhydrous THF (20 mL) under Argon. Cool to 0 °C.

-

Grignard Addition: Add EtMgBr (3.0 M in ether, 3.5 mL, 10.5 mmol) dropwise. Stir for 30 minutes at 0 °C, then 30 minutes at room temperature. The indolyl-magnesium bromide salt precipitates or forms a cloudy solution.

-

Alkylation: Add 1-bromobutane (1.51 g, 11 mmol) dropwise.

-

Heating: Reflux the mixture for 6–12 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with ether, dry, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Note: Direct alkylation can sometimes yield N-alkylated byproducts. The use of Grignard reagents generally favors C3-alkylation over N-alkylation in non-polar solvents.

Characterization & Validation

Since specific literature data for this homolog is often aggregated, the following predicted spectroscopic data is derived from the 2,3-dimethylindole and 3-butylindole analogs.

| Technique | Parameter | Expected Signal / Value | Assignment |

| ¹H NMR | 7.80 (br s, 1H) | Indole NH | |

| 7.50 (d, 1H), 7.25 (d, 1H) | Aromatic C4/C7-H | ||

| 7.05–7.15 (m, 2H) | Aromatic C5/C6-H | ||

| 2.68 (t, 2H) | C3-CH₂ -C₃H₇ (Benzylic) | ||

| 2.36 (s, 3H) | C2-CH₃ | ||

| 1.60 (m, 2H) | Butyl C2'-H | ||

| 1.40 (m, 2H) | Butyl C3'-H | ||

| 0.92 (t, 3H) | Butyl Terminal CH₃ | ||

| ¹³C NMR | 135.0, 129.0 | Indole quaternary C3a, C7a | |

| 108–122 | Aromatic CH | ||

| 110.5 | C3 (Quaternary) | ||

| 24.5 | C3-CH₂ | ||

| 11.8 | C2-CH₃ | ||

| Physical | State | Solid / Low-melting solid | Likely off-white to pale yellow |

| Melting Point | ~60–70 °C | (Estimated vs. Skatole 95°C) |

Safety & Troubleshooting

Regioselectivity Trap (Larock Synthesis)

Do NOT use the standard Larock synthesis (o-iodoaniline + 2-heptyne + Pd cat) for this specific target.

-

Reason: The Larock reaction is highly sensitive to steric bulk. The alkyne inserts to place the larger group at the C2 position.

-

Outcome: 2-Heptyne (

) has a Butyl group (Large) and Methyl group (Small). -

Result: The major product would be 2-butyl-3-methylindole , the regioisomer of your target.

Handling Phenylhydrazine[1][2][4][5][6]

-

Toxicity: Phenylhydrazine is a potent skin sensitizer, suspected carcinogen, and hemolytic agent.

-

Control: Handle only in a fume hood with double nitrile gloves. Quench all glassware with dilute bleach before cleaning to destroy hydrazine residues.

Drying Indoles

Indoles are sensitive to oxidation (turning pink/red) upon prolonged exposure to air and light. Store the final product under inert gas (Argon/Nitrogen) in amber vials at -20 °C.

References

-

Fischer, E., & Jourdan, F. (1883).[3][5] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link

-

Robinson, B. (1982).[6] The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regioselectivity).

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link (Cited for regioselectivity warning).

- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Precision Engineering of 2,3-Disubstituted Indoles via the Fischer Indole Synthesis: A Mechanistic and Methodological Whitepaper

Executive Summary

The remains one of the most reliable and heavily utilized methodologies for constructing the indole core, a privileged heterocyclic scaffold ubiquitous in pharmaceuticals such as triptans and indomethacin[1]. Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazines with aldehydes or ketones is particularly critical for synthesizing 2,3-disubstituted indoles[1],. This whitepaper elucidates the mechanistic causality of the reaction, evaluates modern catalyst selection, and provides self-validating experimental protocols designed for researchers and drug development professionals.

Mechanistic Causality of the [3,3]-Sigmatropic Rearrangement

The formation of 2,3-disubstituted indoles via FIS is not a simple condensation but a cascade of precisely orchestrated thermodynamic and kinetic events[2]. The choice of acid catalyst and solvent directly influences the rate-determining steps.

-

Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a ketone (which must bear at least two α-hydrogens) to form an arylhydrazone[2],[3].

-

Tautomerization: Acid catalysis drives the tautomerization of the hydrazone to an ene-hydrazine (enamine) intermediate[2].

-

[3,3]-Sigmatropic Rearrangement: This is the defining, irreversible electrocyclic step. The N-N bond is cleaved while a new C-C bond forms, yielding a diimine intermediate[2],[4].

-

Aminal Formation & Aromatization: The resulting diimine cyclizes into an aminal, which subsequently undergoes acid-catalyzed elimination of ammonia to yield the thermodynamically favorable aromatic indole[1],[2].

Mechanistic pathway of the Fischer Indole Synthesis.

Regioselectivity and Steric Control

When synthesizing 2,3-disubstituted indoles from unsymmetrical ketones (e.g., 2-methylcyclohexanone), the ene-hydrazine can form at either the more or less substituted α-carbon. The regiochemical outcome is governed by a delicate balance of factors[5]:

-

Acid Strength: Strong Brønsted acids (e.g.,, methanesulfonic acid) often favor the formation of the more substituted enamine, leading to cyclization at the more sterically hindered position[4].

-

Steric Bulk: Extremely bulky substituents on the ketone will sterically clash with the aryl ring during the [3,3]-sigmatropic transition state, pushing the equilibrium toward the less hindered indole isomer[5].

Catalyst Selection and Quantitative Yields

Historically, harsh Lewis acids (ZnCl₂, BF₃) or Brønsted acids (HCl, H₂SO₄, PPA) were required to drive the reaction[2]. However, modern green chemistry has introduced low melting mixtures (LMMs) and ionic liquids that act as both solvent and catalyst, preserving sensitive functional groups like N-Boc or azides[6].

Table 1: Comparison of Catalytic Systems for 2,3-Disubstituted Indole Synthesis

| Catalyst / Solvent System | Substrate Example | Temp (°C) | Yield (%) | Source |

| Polyphosphoric Acid (PPA) | Phenylhydrazine + 2-bromoacetophenone | 120 | 78 | [4] |

| L-(+)-Tartaric Acid : Dimethylurea | Phenylhydrazine + Cyclohexanone | 70 | >90 | [6] |

| Choline chloride·2ZnCl₂ | Phenylhydrazine + Alkyl methyl ketones | ~100 | High | [7] |

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratories, the following protocols incorporate self-validating checkpoints.

Protocol A: Classical Synthesis using Polyphosphoric Acid (PPA)

Objective: Robust synthesis of 2,3-disubstituted indoles (e.g., from phenylhydrazine and an alkyl ketone)[8].

-

Hydrazone Formation: Dissolve the arylhydrazine (1.0 eq.) and the desired ketone (1.1 eq.) in absolute ethanol. Add a catalytic amount of glacial acetic acid. Stir at ambient temperature for 1–2 hours[8].

-

Validation Check: Thin-Layer Chromatography (TLC) should show complete consumption of the hydrazine and the appearance of a new, less polar hydrazone spot.

-

-

Solvent Removal: Concentrate the mixture under reduced pressure to isolate the crude hydrazone.

-

Cyclization: In a round-bottom flask, heat PPA (10-20 fold excess by weight) to 90°C to reduce viscosity. Add the crude hydrazone dropwise with vigorous mechanical stirring[8].

-

Thermal Activation: Elevate the temperature to 120°C–160°C for 2 hours[8]. The mixture will darken significantly.

-

Quenching: Carefully pour the hot, viscous mixture onto crushed ice with vigorous stirring until the PPA completely hydrolyzes and a precipitate forms[8].

-

Extraction & Purification: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography[8].

Protocol B: Green Synthesis using L-(+)-Tartaric Acid-Dimethylurea Melt

Objective: Mild synthesis of functionalized indoles (e.g., 1,2,3,4-tetrahydrocarbazole) preserving sensitive groups[6].

-

Melt Preparation: Combine L-(+)-tartaric acid (30 mmol) and dimethylurea (DMU) (70 mmol) in a flask. Heat to 70°C until a clear melt forms[6].

-

Reaction: Add phenylhydrazine hydrochloride (1 mmol) and cyclohexanone (1 mmol) directly to the 1.5 g of melt. Stir at 70°C for 1.5 hours[6].

-

Validation Check: Monitor by TLC. The mild conditions prevent the degradation of the product, ensuring a clean reaction profile.

-

Isolation: Cool the mixture to room temperature and add water (10 mL). The indole product precipitates out. Filter and wash with water to obtain the pure 2,3-disubstituted indole. The aqueous melt can be recovered and recycled[6].

Experimental workflow and self-validating TLC logic for FIS.

Troubleshooting and System Diagnostics

-

Incomplete Cyclization (Hydrazone Stalling): If the intermediate hydrazone fails to cyclize, the acid may be too weak or the temperature too low. Switching from a weak acid to PPA or ZnCl₂, or utilizing microwave irradiation, provides the necessary thermodynamic push to overcome the activation energy of the [3,3]-sigmatropic shift[8].

-

Side Reactions in Tandem Protocols: When utilizing alkyl halides in tandem reactions (e.g., one-pot N-alkylation), ensure the Fischer indolization is fully complete before introducing the electrophile to prevent premature N-alkylation of the starting hydrazine[9].

-

Degradation of Sensitive Substrates: For substrates with N-Boc or azide groups, avoid harsh Brønsted acids like PPA. Utilize the LMM protocol (Protocol B) at 70°C to maintain structural integrity[6].

References

-

Wikipedia - Fischer indole synthesis. Available at:[Link]

-

Chemical Reviews (ACS Publications) - Practical Methodologies for the Synthesis of Indoles. Humphrey, G. R., & Kuethe, J. T. (2006). Available at:[Link]

-

Organic Letters (ACS Publications) - Fischer Indole Synthesis in Low Melting Mixtures. (2012). Available at:[Link]

-

Chemical Communications (RSC Publishing) - The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. (2006). Available at:[Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. synarchive.com [synarchive.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. collegedunia.com [collegedunia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Spectroscopic Characterization of 3-Butyl-2-Methyl-1H-Indole

This guide provides an in-depth technical analysis of the spectroscopic characterization and synthesis of 3-butyl-2-methyl-1H-indole . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation data.

Executive Summary

3-Butyl-2-methyl-1H-indole (CAS: 163596-56-3 / Generic Indole Class) is a lipophilic indole derivative often utilized as a scaffold in medicinal chemistry, particularly in the development of cannabinoid mimetics, melatonin receptor agonists, and membrane-fluidity probes. Its structural integrity is defined by the specific alkylation pattern at the C2 and C3 positions of the indole core.

This guide details the synthesis logic , spectroscopic signature (NMR, MS, IR), and quality control protocols required to distinguish this specific isomer from potential regioisomers (e.g., 2-hexylindole).

Chemical Profile

| Property | Data |

| IUPAC Name | 3-butyl-2-methyl-1H-indole |

| Molecular Formula | |

| Molecular Weight | 187.28 g/mol |

| Appearance | Off-white to pale yellow crystalline solid (or viscous oil upon crude isolation) |

| Solubility | Soluble in |

Synthesis & Structural Logic

To understand the spectroscopic impurities, one must understand the genesis of the molecule. The standard route is the Fischer Indole Synthesis , utilizing 2-Octanone and Phenylhydrazine .[1]

Reaction Mechanism & Regioselectivity

The reaction proceeds via a phenylhydrazone intermediate.[2] The critical step is the [3,3]-sigmatropic rearrangement.

-

Regioselectivity: The cyclization preferentially occurs at the more substituted

-carbon (the methylene group of the ketone) rather than the methyl group. -

Precursor: 2-Octanone (

). -

Major Product: 3-butyl-2-methylindole (Cyclization at methylene).

-

Minor Product: 2-hexylindole (Cyclization at methyl).

Synthesis Workflow Diagram

Figure 1: Mechanistic pathway for the synthesis of 3-butyl-2-methylindole, highlighting the critical regioisomer divergence.

Spectroscopic Data Analysis

Note: The values below are high-fidelity reference data derived from standard indole additivity rules and analogous 2,3-disubstituted indole spectra (e.g., 2-methylindole and 3-propylindole).

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

The spectrum is characterized by the absence of protons at C2 and C3, a distinct methyl singlet, and a butyl chain pattern.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 7.60 – 7.80 | Broad Singlet | 1H | Exchangeable acidic proton; shift varies with concentration. |

| Ar-H (C7) | 7.45 – 7.50 | Doublet ( | 1H | Deshielded by adjacent NH. |

| Ar-H (C4) | 7.25 – 7.30 | Doublet ( | 1H | Typical aromatic indole position. |

| Ar-H (C5, C6) | 7.05 – 7.15 | Multiplet | 2H | Overlapping aromatic signals. |

| C3-CH2 ( | 2.65 – 2.70 | Triplet ( | 2H | Benzylic protons attached to C3; diagnostic for 3-substitution. |

| C2-CH3 | 2.32 – 2.38 | Singlet | 3H | Diagnostic sharp singlet for 2-methyl group. |

| Butyl ( | 1.55 – 1.65 | Quintet/Multiplet | 2H | Methylene adjacent to benzylic position. |

| Butyl ( | 1.35 – 1.45 | Sextet/Multiplet | 2H | Middle methylene of the butyl chain. |

| Butyl ( | 0.92 – 0.96 | Triplet ( | 3H | Terminal methyl of the butyl chain. |

Critical QC Check: If you observe a singlet around

B. Carbon-13 NMR ( C NMR)

Solvent:

| Carbon Type | Shift ( | Assignment |

| Quaternary (C2) | 130.5 – 131.5 | Attached to Methyl and N. |

| Quaternary (C7a) | 135.0 – 135.5 | Bridgehead carbon (adjacent to N). |

| Quaternary (C3a) | 128.5 – 129.0 | Bridgehead carbon. |

| Quaternary (C3) | 112.0 – 113.5 | Substituted with Butyl group (shielded relative to C2). |

| Aromatic CH | 120.5, 119.0, 118.5 | C6, C5, C4 (Typical indole pattern). |

| Aromatic CH (C7) | 110.0 – 110.5 | Most shielded aromatic CH. |

| Aliphatic CH2 ( | 24.0 – 24.5 | Benzylic methylene of butyl chain. |

| Aliphatic CH2 ( | 32.0 – 32.5 | Butyl chain. |

| Aliphatic CH2 ( | 22.5 – 22.8 | Butyl chain. |

| Aliphatic CH3 ( | 14.0 – 14.2 | Terminal butyl methyl. |

| C2-Methyl | 11.5 – 12.0 | Methyl group directly on the ring. |

C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

-

Molecular Ion (

): m/z 187 (Strong, often Base Peak). -

Benzylic Cleavage (

): m/z 144. Loss of the propyl fragment ( -

Indole Core: m/z 130 (Methylindole fragment).

D. Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Description |

| 3380 – 3420 | N-H Stretch | Sharp, strong band (characteristic of free indole NH). |

| 3050 – 3060 | Ar C-H Stretch | Weak aromatic C-H stretching. |

| 2920 – 2960 | Alkyl C-H Stretch | Strong asymmetric/symmetric stretching of Butyl/Methyl groups. |

| 1450 – 1600 | C=C Ring Stretch | Aromatic skeletal vibrations. |

| 740 – 750 | Ar C-H Bend | Ortho-disubstituted benzene ring (4 adjacent H's). |

Experimental Protocol: Synthesis & Isolation

To generate the sample for the above data, follow this validated protocol.

Reagents

-

Phenylhydrazine (1.0 eq)

-

2-Octanone (1.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst) or

(Catalyst) in EtOH.

Step-by-Step Methodology

-

Condensation: In a round-bottom flask, mix Phenylhydrazine (10 mmol) and 2-Octanone (10 mmol) in 15 mL of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting hydrazine. -

Quench: Cool the reaction mixture to room temperature and pour into 100 mL of ice-water.

-

Neutralization: Slowly add saturated

or -

Extraction: Extract with Dichloromethane (

mL). Wash organics with brine, dry over -

Purification (Crucial): Purify via Flash Column Chromatography using a gradient of 100% Hexane

95:5 Hexane:EtOAc.-

Note: The 2-hexylindole impurity (if present) usually elutes slightly different due to steric differences, but they are close. A slow gradient is required.

-

QC Validation Workflow

Figure 2: Quality Control decision tree for validating the isolated indole.

References

- Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Classic text on mechanism and regiochemistry).

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of 2-Methylindole." NIST Chemistry WebBook. Link (Used as baseline for fragmentation logic).

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR additivity rules).

Sources

Technical Guide: 1H and 13C NMR Characterization of 2-Methyl-3-butyl-1H-indole

Introduction & Structural Context

The 2,3-disubstituted indole core presents a unique NMR footprint compared to its mono-substituted parents (2-methylindole or 3-butylindole).[1] The simultaneous presence of an electron-donating methyl group at C2 and an alkyl chain at C3 creates a specific electronic environment that shields the indole ring system and removes the diagnostic C3-H proton usually found at

Molecule Specifications

-

Formula:

-

Key Structural Features:

-

C3-n-Butyl: Flexible alkyl chain (

positions).[1]

Experimental Protocol

Sample Preparation

-

Solvent A (Standard): Chloroform-d (

) .[1] Excellent solubility; provides sharp resolution of the alkyl chain.-

Note: The NH proton may appear broad or exchange with trace water.

-

-

Solvent B (Exchange/Polarity Check): DMSO-

.-

Use Case: If the NH signal is ambiguous or overlaps with aromatics in

. In DMSO, the NH signal shifts downfield (

-

Data Acquisition Parameters

-

1H NMR: Minimum 16 scans, 2 second relaxation delay (

). -

13C NMR: Minimum 512 scans; broadband proton decoupling.

-

Temperature: 298 K (25°C).

1H NMR Characterization (400 MHz, )

The proton spectrum is defined by three distinct regions: the aliphatic side chains (high field), the functional methyl group (mid-field), and the aromatic/heteroatom region (low field).

Summary Table: 1H Chemical Shifts

| Position | Proton Type | Shift ( | Multiplicity | Integral | |

| NH | Indole Amine | 7.60 – 7.80 | br s | 1H | - |

| H-4 | Aromatic | 7.45 – 7.50 | d | 1H | |

| H-7 | Aromatic | 7.25 – 7.30 | d | 1H | |

| H-5 | Aromatic | 7.05 – 7.15 | t (dt) | 1H | |

| H-6 | Aromatic | 7.00 – 7.10 | t (dt) | 1H | |

| C3- | Methylene | 2.68 – 2.75 | t | 2H | |

| C2-Me | Methyl | 2.35 – 2.40 | s | 3H | - |

| C3- | Methylene | 1.55 – 1.65 | quint/m | 2H | - |

| C3- | Methylene | 1.35 – 1.45 | sext/m | 2H | - |

| C3- | Methyl | 0.92 – 0.96 | t | 3H |

Detailed Analysis

-

Absence of C3-H: The most critical confirmation of successful alkylation at position 3 is the disappearance of the sharp doublet/singlet typically seen at

6.20 ppm in the starting material (2-methylindole).[1] -

The C2-Methyl Singlet (

2.38): This signal is unsplit, confirming no protons are on the adjacent nitrogen or C3 carbon (which is now quaternary). -

The Butyl Chain:

13C NMR Characterization (100 MHz, )

The carbon spectrum confirms the skeletal integrity. The key feature is the identification of the two quaternary carbons in the pyrrole ring.

Summary Table: 13C Chemical Shifts

| Carbon Type | Position | Shift ( | Nature | Notes |

| Quaternary | C-7a | 135.2 | Bridgehead (next to N) | |

| Quaternary | C-2 | 130.8 | Bonded to Me | |

| Quaternary | C-3a | 128.5 | Bridgehead | |

| Quaternary | C-3 | 112.5 | Diagnostic : Upfield of C2, but downfield of unsubstituted C3 (~100 ppm) | |

| Aromatic CH | C-5, C-6 | 119 - 121 | CH | Overlapping region |

| Aromatic CH | C-4 | 118.5 | CH | - |

| Aromatic CH | C-7 | 110.2 | CH | Shielded by N lone pair |

| Aliphatic | C3- | 32.1 | - | |

| Aliphatic | C3- | 24.5 | Benzylic-like position | |

| Aliphatic | C3- | 22.8 | - | |

| Aliphatic | C3- | 14.1 | Terminal methyl | |

| Aliphatic | C2-Me | 11.8 | C2-Methyl group |

Structural Validation Workflow (2D NMR)

To unambiguously assign the structure, specifically distinguishing the C2-Methyl from the butyl chain and confirming the regiochemistry, use the following logic flow.

Graphviz Diagram: Characterization Logic[1]

Caption: Logical workflow for confirming C3-alkylation versus starting material using 1H NMR screening and HMBC connectivity.

Key 2D Correlations (HMBC)

-

HMBC (Heteronuclear Multiple Bond Correlation):

References

Sources

Physical and chemical properties of 1H-Indole, 3-butyl-2-methyl-

The following technical guide details the physicochemical profile, synthetic methodology, and reactivity of 3-Butyl-2-methyl-1H-indole .

Physicochemical Profiling and Synthetic Utility

Introduction & Core Identity

3-Butyl-2-methyl-1H-indole (CAS: 3362-68-7) is a lipophilic, 2,3-disubstituted indole derivative. It serves as a critical scaffold in medicinal chemistry, particularly in the development of cannabinoid receptor ligands (e.g., JWH-series analogues) and as a precursor for complex indole alkaloids. Unlike the parent indole, the substitution at the C2 and C3 positions blocks the primary sites of electrophilic attack, significantly altering its metabolic stability and chemical reactivity profile.

Chemical Identity Table

| Property | Data |

| IUPAC Name | 3-Butyl-2-methyl-1H-indole |

| Molecular Formula | |

| Molecular Weight | 187.29 g/mol |

| SMILES | CCCCC1=C(C)NC2=C1C=CC=C2 |

| Appearance | Viscous yellow oil or low-melting solid (Polymorph dependent) |

| Solubility | Soluble in EtOH, DMSO, |

Physicochemical Properties

The addition of a butyl chain at C3 and a methyl group at C2 drastically increases lipophilicity compared to the parent indole.

-

LogP (Octanol/Water): ~4.2 – 4.5 (Predicted). This high lipophilicity facilitates blood-brain barrier (BBB) penetration, making it a viable scaffold for CNS-active agents.

-

Topological Polar Surface Area (TPSA): 15.79 Ų (attributed solely to the pyrrolic NH).

-

Acid-Base Profile: The indole nitrogen is weakly acidic (

~17 in DMSO). It is not basic; protonation occurs at C3 (if unsubstituted) or C2/C3 in disubstituted systems under superacidic conditions, disrupting aromaticity.

Synthetic Methodology: The Fischer Indole Synthesis

The most authoritative and scalable route to 3-butyl-2-methyl-1H-indole is the Fischer Indole Synthesis . This method utilizes the condensation of phenylhydrazine with an unsymmetrical ketone (2-heptanone).

Reaction Logic

The reaction relies on the regioselective cyclization of the phenylhydrazone intermediate.

-

Precursor: 2-Heptanone (

). -

Regioselectivity: Cyclization can theoretically occur at the methyl (C1) or methylene (C3) carbon of the ketone.

-

Outcome: Cyclization at the more substituted methylene position is kinetically and thermodynamically favored in polyphosphoric acid (PPA) or acetic acid, yielding the 2,3-disubstituted indole (Target) rather than the 2-pentylindole.

Protocol: Acid-Mediated Cyclization[1]

-

Reagents: Phenylhydrazine (1.0 eq), 2-Heptanone (1.1 eq), Polyphosphoric Acid (PPA) or Glacial Acetic Acid/ZnCl₂.

-

Condensation: Mix phenylhydrazine and 2-heptanone in acetic acid at room temperature for 1 hour to form the hydrazone (water byproduct).

-

Cyclization: Heat the mixture to 90–110°C. The hydrazone undergoes a [3,3]-sigmatropic rearrangement.

-

Workup: Quench with ice water. Neutralize with

. Extract with ethyl acetate. -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Mechanistic Visualization

The following diagram details the [3,3]-sigmatropic shift, the critical step determining the C2/C3 substitution pattern.

Caption: Mechanistic pathway of Fischer Indole Synthesis highlighting the critical [3,3]-sigmatropic rearrangement.

Analytical Characterization

Verification of the structure requires analysis of the specific substitution pattern to rule out the 2-pentyl isomer.

-

¹H NMR (CDCl₃, 400 MHz):

-

7.6–7.7 (br s, 1H, NH ): Characteristic broad singlet, exchangeable with

- 7.5 (d, 1H, Ar-H): Proton at C4 (deshielded by ring current).

- 7.0–7.3 (m, 3H, Ar-H): Remaining aromatic protons.

-

2.65 (t, 2H,

- 2.35 (s, 3H, C2-CH₃ ): Singlet. Critical diagnostic peak (confirms methyl is on the ring, not part of a pentyl chain).

- 1.3–1.6 (m, 4H, alkyl chain).

-

0.95 (t, 3H, terminal

-

7.6–7.7 (br s, 1H, NH ): Characteristic broad singlet, exchangeable with

-

Mass Spectrometry (EI/ESI):

-

Molecular Ion (

): m/z 187. -

Fragmentation: Loss of propyl radical (

) from the butyl chain is a common pathway, yielding a stabilized ion at m/z 144 (2,3-dimethylindole cation equivalent).

-

Reactivity & Biological Relevance

Chemical Reactivity Profile

-

Electrophilic Substitution:

-

The C3 position, usually the most nucleophilic site in indoles, is blocked by the butyl group.

-

Electrophilic attack (e.g., nitration, sulfonation) is forced to the C5 or C6 positions on the benzene ring.

-

N-Alkylation: The pyrrolic nitrogen remains nucleophilic after deprotonation (NaH/DMF), allowing for the synthesis of N-substituted derivatives (common in drug discovery).

-

-

Oxidation:

-

The C2-C3 double bond is electron-rich. Exposure to strong oxidants (e.g., NBS, MCPBA) can lead to oxidative cleavage or formation of oxindole derivatives (3-butyl-2-methyl-oxindole).

-

Biological Applications[2][3][4][5]

-

Cannabinoid Mimetics: The 3-alkyl-2-methylindole motif is structurally homologous to the core of JWH-018 and other aminoalkylindoles. The lipophilic butyl chain mimics the pentyl chain found in

-THC, interacting with the hydrophobic pocket of CB1/CB2 receptors. -

Antimicrobial Agents: 2,3-disubstituted indoles have demonstrated efficacy against Gram-positive bacteria (S. aureus) by disrupting cell membrane integrity due to their amphiphilic nature.

References

-

Fischer Indole Synthesis Mechanism & Scope : Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

-

Synthesis of 2,3-Disubstituted Indoles : Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Indole Physical Properties : National Institute of Standards and Technology (NIST) Chemistry WebBook. Indole Derivatives Thermochemistry. Link

-

Pharmacology of Alkylindoles : Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry, 13(1), 89-112. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

Engineering the Indole Scaffold: Biological Activity and Synthetic Workflows for 2,3-Disubstituted Indoles

Executive Summary: The Indole Pharmacophore

The indole ring is one of the most ubiquitous and privileged structural motifs in medicinal chemistry, embedded in a myriad of natural alkaloids and synthetic therapeutics. While mono-substituted indoles have been extensively studied, 2,3-disubstituted indoles represent a highly versatile subclass with profound biological implications. By functionalizing both the C-2 and C-3 positions, researchers can finely tune the steric and electronic landscape of the molecule, unlocking potent antimicrobial, neuroprotective, and cytostatic anticancer properties[1, 2].

This technical guide explores the mechanistic rationale behind the biological activity of 2,3-disubstituted indoles, details self-validating synthetic protocols, and provides quantitative benchmarks for lead optimization.

Pharmacological Profiling & Mechanistic Rationale

Overcoming Apoptosis Resistance in Oncology

A major clinical hurdle in oncology is the innate resistance of certain solid tumors (e.g., glioblastoma multiforme, melanoma, and non-small cell lung cancer) to pro-apoptotic chemotherapeutics. Metastatic cancer cells often acquire resistance to anoikis (cell death resulting from the loss of contact with the extracellular matrix), rendering standard cytotoxic agents ineffective [1].

Recent high-throughput screening has identified C-3 ether and thioether 2,3-disubstituted indoles as potent cytostatic agents . Rather than attempting to force a blocked apoptotic pathway, these compounds arrest the cell cycle, halting tumor proliferation. Because they do not rely on apoptosis induction, they display comparable potencies across both apoptosis-sensitive and apoptosis-resistant cancer cell lines [1].

Antimicrobial Efficacy Against MRSA

The rise of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates novel chemical scaffolds. 2-aryl-3-(arylazo)indoles were initially discovered as highly potent anti-MRSA agents. However, the azo group (-N=N-) is metabolically labile and susceptible to reductive cleavage by bacterial and hepatic azoreductases. Through rational drug design, bioisosteric replacement of the azo functionality with ether (-O-) or thioether (-S-) linkages preserves the critical spatial geometry required for target binding while drastically improving the in vivo half-life and metabolic stability of the compound [2, 5].

Fig 1. Cytostatic mechanism of action bypassing apoptosis resistance in solid tumors.

Rational Design & Synthetic Workflows

Synthesizing 2,3-disubstituted indoles traditionally required pre-functionalized starting materials and harsh conditions. Modern methodologies prioritize regioselectivity, functional group tolerance, and operational simplicity.

C-2 Arylation via Diazonium Salts

An unprecedented, transition-metal-free approach involves the direct reaction of unprotected indoles with aryldiazonium salts. This reaction constructs C-C and C-N bonds sequentially, allowing for the one-pot synthesis of 2-aryl-3-(arylazo)indoles. This intermediate is then subjected to bioisosteric replacement to yield the stable ether/thioether analogs [2].

Sequential Larock Heteroannulation

For highly complex, multi-substituted derivatives, the Larock indole synthesis remains a gold standard. By reacting substituted 2-iodoanilines with alkynyldimethylsilyl tert-butyl ethers, chemists can generate indole-2-silanols. These intermediates can then undergo silicon-based cross-coupling with aryl halides to yield a diverse library of 2,3-disubstituted indoles [4].

Fig 2. Synthetic workflow and structural optimization of 2,3-disubstituted indoles.

Experimental Protocol: Synthesis and Self-Validating Biological Screening

To ensure reproducibility and trustworthiness, the following protocol integrates chemical synthesis with a self-validating biological assay system.

Step 1: Regioselective C-2 Arylation

-

Action: React 1.0 eq of unprotected indole with 1.2 eq of aryldiazonium tetrafluoroborate in the presence of a mild base (e.g., NaOAc) in a methanol/water mixture at 0°C.

-

Causality & Rationale: The diazonium salt acts as a potent electrophile. Maintaining a low temperature and precise pH directs the initial electrophilic attack to the C-2 position, followed by spontaneous azo coupling at the C-3 position. This generates the 2-aryl-3-(arylazo)indole intermediate without requiring toxic palladium catalysts.

Step 2: Bioisosteric Etherification

-

Action: Treat the intermediate with an excess of the desired alcohol (e.g., methanol or ethanol) and a catalytic amount of strong acid (e.g., p-TsOH) under reflux for 12 hours. Purify via flash chromatography (Hexanes/EtOAc).

-

Causality & Rationale: The acidic conditions facilitate the cleavage of the metabolically labile azo group, allowing the alcohol to act as a nucleophile and install the stable ether linkage at C-3. Chromatographic purification ensures >95% purity, which is critical to prevent false positives in biological assays caused by unreacted diazonium species.

Step 3: Self-Validating Antiproliferative Assay

-

Action: Plate apoptosis-resistant glioblastoma cells (e.g., U-87 MG) in 96-well plates at

cells/well. Treat with serial dilutions (0.1 µM to 100 µM) of the synthesized indole. Include Temozolomide as a positive control and 0.1% DMSO as a vehicle control. Measure viability via ATP-luminescence (CellTiter-Glo) at 72 hours. -

System Validation & QC: Apoptosis-resistant cells often yield false negatives in standard LDH-release (cytotoxic) screens. By measuring ATP levels, we accurately capture cytostatic (growth arrest) effects. The DMSO control ensures the solvent does not contribute to the observed GI50. Calculate the Z'-factor for the plate; a Z'-factor > 0.5 is required to validate the dynamic range and statistical reliability of the assay.

Quantitative Activity Data

The structural versatility of the 2,3-disubstituted indole scaffold allows it to be tuned for highly specific targets. The table below summarizes the biological activity of various derivatives across different therapeutic areas.

| Compound Scaffold | Substitution at C-3 | Target / Cell Line | Activity Metric | Value | Reference |

| 2-Arylindole | Ether (Derivative B6) | Apoptosis-Resistant Cancers | GI50 | Single-digit µM | [1] |

| 2-Arylindole | Azo linkage | MRSA | MIC | < 1.0 µM | [2] |

| Hybrid Indole | Oxindole-nitroimidazole | MRSA | MIC | 0.0625 µg/mL | [5] |

| 2,3-Disubstituted | Alkyl/Aryl | Lung/Pancreas Carcinoma | IC50 | 2.7 - 3.2 nM | [5] |

| Isatin-derived Indole | C/S-nucleophiles | Acetylcholinesterase (AChE) | IC50 | High Affinity | [3] |

Conclusion

The 2,3-disubstituted indole scaffold provides a robust framework for addressing complex pharmacological challenges, from multidrug-resistant bacterial infections to apoptosis-resistant solid tumors. By leveraging regioselective synthetic methodologies—such as direct C-2 arylation and Larock heteroannulation—medicinal chemists can efficiently generate diverse libraries. When paired with bioisosteric optimization and rigorous, self-validating screening protocols, this pharmacophore remains at the cutting edge of modern drug discovery.

References

- Source: nih.

- Source: creighton.

- Source: peerj.

- Source: nih.

- Source: researchgate.

Electronic Tuning of Indole Scaffolds: A Guide to Substituent-Directed Reactivity

Executive Summary

Indole represents a "privileged scaffold" in medicinal chemistry, appearing in over 30% of marketed drugs. However, its high electron density renders it prone to indiscriminate electrophilic attack and oxidative metabolism. This guide provides a technical roadmap for controlling indole reactivity through the strategic deployment of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). By understanding the interplay between inductive effects (

Mechanistic Dynamics: The C3 vs. C2 Paradigm

The fundamental reactivity of indole is governed by the stability of the cationic

The Aromaticity Rule

-

C3 Attack (Kinetic & Thermodynamic Preference): Electrophilic attack at C3 yields a cation where the positive charge is delocalized onto the nitrogen atom (iminium character). Crucially, this intermediate preserves the aromaticity of the fused benzene ring .

-

C2 Attack: Attack at C2 forces the positive charge to delocalize through the benzene ring, disrupting its aromatic sextet and forming a higher-energy quinoid-like intermediate.

Quantitative Insight

Hammett correlation studies for indole EAS (e.g., diazonium coupling) reveal a reaction constant (

Figure 1: Mechanistic divergence of indole EAS. The preservation of benzene aromaticity (Green path) drives the intrinsic C3 selectivity over the C2 pathway (Red path).

The Electronic Landscape: EDG vs. EWG Effects

Substituents perturb the indole

Electron-Donating Groups (EDGs)

Examples: -OH, -OMe, -NH

-

Mechanism: Increase HOMO energy coefficients via

(resonance) and -

Effect:

-

At C5: Strong activation of C3 (para-like relationship). A 5-methoxy group (as in melatonin) makes C3 roughly 10-100x more nucleophilic than unsubstituted indole.

-

At N1: Alkyl groups increase electron density on the ring but can introduce steric hindrance.

-

-

Synthetic Consequence: Reactions often require milder conditions to prevent over-functionalization (polymerization).

Electron-Withdrawing Groups (EWGs)

Examples: -NO

-

Mechanism: Decrease electron density via

and -

Effect:

-

At C3 (e.g., 3-acylindole): "Deactivates" the pyrrole ring towards further EAS. This is the key switch to direct electrophiles to the benzene ring (often C6) or to enable nucleophilic attack at C2.

-

At N1 (e.g., N-Tosyl, N-Boc): Lowers the energy of the HOMO, making the ring less susceptible to oxidation. Crucial for stabilizing the ring during lithiation protocols.

-

Halogens: Unique case of

(deactivation) but

-

Comparative Reactivity Data

| Substituent | Position | Electronic Effect | Relative Rate (EAS) | Primary Reactive Site |

| -OMe | C5 | High ( | C3 (Strong) | |

| -Me | C2 | Moderate | C3 | |

| -H | - | Reference | 1.0 | C3 |

| -Cl / -F | C5 | Low ( | C3 (Slow) | |

| -COR | C3 | Very Low | C6 (EAS) or C2 (Nu) | |

| -Ts | N1 | Low | C3 (Slow) / C2 (Lithiation) |

Regioselectivity Mapping: The "Switch" Protocols

To access positions other than C3, one must override the intrinsic bias of the scaffold.

The C3 C2 Switch

-

Lithiation: An EWG on Nitrogen (e.g., N-Boc, N-SO

Ph) increases the acidity of the C2-proton. Treatment with strong base (LDA, -

Radical Chemistry: Unlike electrophiles, electron-deficient radicals (e.g.,

,

The Benzene Ring (C4–C7) Access

Functionalizing the benzene ring requires deactivating the pyrrole or using Transition Metal Catalyzed (TMC) C-H activation with directing groups (DG).

-

C4: Difficult. Often requires C3-directing groups (e.g., pivaloyl) and Rh/Ir catalysis.

-

C5/C6: Accessible via EAS if C3 is blocked/deactivated (e.g., 3-acylindole directs nitration to C6).

-

C7: Accessible via N1-directing groups (e.g., N-pivaloyl) and Rh/Ru catalysis (C-H activation).

Figure 2: Decision tree for regioselective functionalization.

Synthetic Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack)

Standard EAS on an activated indole.

-

Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C under Ar. Dropwise add POCl

(1.1 eq). Stir 30 min to form the chloroiminium salt (Vilsmeier reagent). -

Addition: Dissolve 5-methoxyindole (1.0 eq) in DMF. Add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to 25°C. The electron-rich indole attacks the iminium species at C3. Stir 1-2 h.

-

Workup: Quench with ice/water. Neutralize with 2M NaOH (exothermic). The intermediate hydrolyzes to the C3-aldehyde. Precipitate filters easily.

-

Why it works: The 5-OMe group stabilizes the cationic transition state at C3, ensuring rapid conversion.

Protocol B: C2-Arylation via C-H Activation

Overriding C3 preference using a Directing Group (DG).

-

Substrate: N-Pyrimidyl-indole (Pyrimidyl acts as the DG).

-

Catalyst System: Pd(OAc)

(5 mol%), Cu(OAc) -

Coupling Partner: Aryl Iodide (1.5 eq).

-

Conditions: Solvent: Toluene/Acetic Acid (9:1). Temp: 110°C. Time: 12 h.

-

Mechanism: The N-pyrimidyl nitrogen coordinates Pd(II), placing the metal in proximity to C2. This facilitates a concerted metallation-deprotonation (CMD) at C2, bypassing the electronic preference for C3.

Drug Discovery Applications: Metabolism & Physicochemical Tuning

Metabolic Blocking (CYP450)

Indoles are metabolic "soft spots." Cytochrome P450s (specifically CYP2D6 and CYP3A4) rapidly oxidize indoles.

-

Oxidation at C3: Forms an indolenine intermediate

polymerization or ring opening. -

Oxidation at C2: Forms 2-oxindole (inactive metabolite).

-

Benzylic Oxidation: Methyl groups at C4-C7 are rapidly hydroxylated.

Strategy: Incorporate Fluorine or Chlorine at C5, C6, or C7 to block metabolism. The C-F bond is metabolically inert.

-

Example:Fluvastatin uses a fluorophenyl group to manage metabolic stability.

-

Example:Zafirlukast employs a substituted indole core where the N-substitution and C5 positions are tuned to prevent rapid clearance.

pKa and Solubility

The N-H proton of indole is very weakly acidic, but EWGs dramatically shift this.

| Compound | Solvent | pKa (approx) | Drug Design Implication |

| Indole | DMSO | 21.0 | Neutral at pH 7.4. High membrane permeability. |

| Indole | MeCN | 32.8 | Requires strong base for alkylation. |

| 3-Acetylindole | DMSO | ~17.5 | Increased H-bond donor capability. |

| 3-Cyanoindole | DMSO | ~16.0 | Can be deprotonated by weaker bases. |

| 7-Nitroindole | MeCN | 30.1 | EWG at C7 has inductive effect on N-H. |

Tuning Tip: To improve solubility without sacrificing permeability, introduce a solubilizing group (e.g., morpholine) via a linker at C5 or C6, leaving the C3 region available for target binding.

References

-

Mechanistic Foundation & Hammett Plots

- Electrophilic Substitution in Indoles, Part 20: Hammett Correl

-

(Verified via search 1.1)

-

Radical C2 Selectivity

-

C-H Activation Reviews

-

pKa Values

-

Metabolic Stability

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. researchgate.net [researchgate.net]

- 3. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic duality of indolyl 1,3-heteroatom transposition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00716B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and structure of 3-butyl-2-methyl-1H-indole

This guide provides an in-depth technical analysis of 3-butyl-2-methyl-1H-indole , a substituted indole derivative serving as a critical scaffold in medicinal chemistry and organic synthesis.

Chemical Identity & Structural Analysis

Nomenclature & Classification

-

IUPAC Name: 3-butyl-2-methyl-1H-indole

-

Molecular Formula: C₁₃H₁₇N

-

Molecular Weight: 187.28 g/mol

-

SMILES: CCCCC1=C(C)Nc2ccccc12

-

Classification: 2,3-Disubstituted Indole; Lipophilic Heterocycle.

Structural Properties

The molecule consists of a bicyclic indole core substituted at the C2 position with a methyl group and at the C3 position with an n-butyl chain. The C2-methyl group provides steric bulk and metabolic stability, while the C3-butyl chain significantly enhances lipophilicity (

| Property | Value (Predicted/Experimental) |

| Appearance | Off-white to pale yellow crystalline solid or viscous oil |

| Melting Point | 65–70 °C (Estimated based on homologs) |

| Boiling Point | ~310 °C at 760 mmHg |

| Density | ~1.02 g/cm³ |

| Solubility | Soluble in DMSO, DCM, Ethanol; Insoluble in Water |

Synthesis Protocols

Two primary methodologies are established for the synthesis of 3-butyl-2-methyl-1H-indole: the Fischer Indole Synthesis (classic, robust) and Direct C3-Alkylation (modern, selective).

Method A: Fischer Indole Synthesis (Primary Route)

This method involves the acid-catalyzed cyclization of phenylhydrazine with 2-heptanone.

-

Precursors: Phenylhydrazine + 2-Heptanone (Methyl pentyl ketone).

-

Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA).

-

Mechanism: Phenylhydrazone formation

[3,3]-Sigmatropic rearrangement

Protocol:

-

Hydrazone Formation: Mix phenylhydrazine (1.0 eq) and 2-heptanone (1.1 eq) in acetic acid. Stir at room temperature for 1 hour.

-

Cyclization: Add ZnCl₂ (anhydrous, 2.0 eq) and heat the mixture to 110–120 °C for 4–6 hours.

-

Work-up: Quench with ice water. Extract with ethyl acetate (

). Wash organic layer with 1M HCl (to remove unreacted hydrazine) and brine. -

Purification: The reaction may yield a mixture of 3-butyl-2-methylindole (target) and 2-pentylindole (regioisomer). Separate via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5). The 2,3-disubstituted product is thermodynamically favored under strong acid conditions.

Method B: C3-Alkylation of 2-Methylindole

A more regioselective approach utilizing the nucleophilicity of the indole C3 position.

-

Precursors: 2-Methylindole + 1-Bromobutane.

-

Reagents: Sodium Hydride (NaH) or Ethylmagnesium Bromide (EtMgBr).

-

Solvent: DMF or THF (anhydrous).

Protocol:

-

Dissolve 2-methylindole (1.0 eq) in anhydrous THF under inert atmosphere (N₂/Ar).

-

Cool to 0 °C and add EtMgBr (1.1 eq) dropwise. Stir for 30 mins to form the indolyl-magnesium halide (Grignard intermediate).

-

Add 1-bromobutane (1.2 eq) slowly.

-

Warm to room temperature and reflux for 12 hours.

-

Note: This method minimizes regioisomers but requires strict anhydrous conditions.

Synthesis Workflow Diagram

Caption: Fischer Indole Synthesis pathway showing the divergence to the target 2,3-disubstituted indole versus the 2-monosubstituted isomer.

Spectroscopic Characterization

The following data represents the predicted spectral signature for 3-butyl-2-methyl-1H-indole, derived from standard shifts of 2,3-dialkylindoles.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.60 – 7.70 | Doublet (d) | 1H | C4-H (Aromatic) |

| 7.20 – 7.30 | Doublet (d) | 1H | C7-H (Aromatic) | |

| 7.05 – 7.15 | Multiplet (m) | 2H | C5-H, C6-H | |

| 7.80 – 8.00 | Broad Singlet | 1H | N-H (Indole) | |

| 2.70 | Triplet (t) | 2H | C3-CH₂ (α-methylene) | |

| 2.35 | Singlet (s) | 3H | C2-CH₃ | |

| 1.55 – 1.65 | Multiplet (m) | 2H | Butyl β-CH₂ | |

| 1.35 – 1.45 | Multiplet (m) | 2H | Butyl γ-CH₂ | |

| 0.92 | Triplet (t) | 3H | Terminal CH₃ |

Infrared Spectroscopy (FT-IR)

-

3400 cm⁻¹: N-H stretching (sharp/medium, non-hydrogen bonded).

-

2850–2960 cm⁻¹: C-H stretching (Alkyl chain).

-

1460 cm⁻¹: Aromatic Ring breathing.

-

740 cm⁻¹: Ortho-disubstituted benzene ring (out-of-plane bending).

Mass Spectrometry (MS)

-

Method: EI (70 eV) or ESI+.

-

Molecular Ion (

): m/z 187. -

Base Peak: m/z 144 (Loss of propyl group via McLafferty-like rearrangement/cleavage of the butyl chain, leaving the methyl-indole core).

Biological Applications & Pharmacology

3-butyl-2-methyl-1H-indole acts as a privileged scaffold in drug discovery, distinct from the unrelated "3-n-butylphthalide" (NBP). Its lipophilic indole core allows it to interact with hydrophobic pockets in enzymes and receptors.

Cyclooxygenase (COX) Inhibition

This molecule is a structural analog of Indomethacin (without the acyl group and carboxylic acid).

-

Mechanism: The 2-methyl-3-alkyl motif fits into the hydrophobic channel of the COX enzyme.

-

Potential: Precursor for non-steroidal anti-inflammatory drugs (NSAIDs). Functionalization at the N1 position (e.g., with p-chlorobenzoyl) and C5 position (methoxy) converts this scaffold into highly potent COX-1/COX-2 inhibitors.

Antimicrobial & Antifungal Activity

Lipophilic indoles disrupt microbial cell membranes.

-

Activity: 2,3-disubstituted indoles have shown efficacy against S. aureus and C. albicans.

-

Mode of Action: The butyl chain inserts into the lipid bilayer, increasing membrane permeability and causing leakage of intracellular components.

Melatonin Receptor Agonism

As a structural homolog of melatonin (N-acetyl-5-methoxytryptamine), derivatives of 3-butyl-2-methylindole are investigated for binding affinity to MT₁ and MT₂ receptors , regulating circadian rhythms.

Pharmacological Interaction Diagram

Caption: Primary pharmacological targets and downstream effects of the 3-butyl-2-methylindole scaffold.

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regioselectivity).

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[3][4] Academic Press. (Source for alkylation protocols).

- Rani, P., et al. (2004). "Synthesis and biological evaluation of some new indole derivatives as potential anti-inflammatory agents." European Journal of Medicinal Chemistry, 39(5), 449-452. (Bioactivity of 2-methyl-3-substituted indoles).

-

Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. Link

Sources

The Indole Scaffold: A Privileged Structure in Modern Therapeutics

A Technical Guide to the Predicted Therapeutic Applications of Substituted Indoles

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent structural versatility and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in drug discovery.[2] This technical guide provides an in-depth exploration of the predicted therapeutic applications of substituted indoles, synthesizing current research to offer a forward-looking perspective for researchers, scientists, and drug development professionals. We will delve into the core chemical properties that underpin the diverse bioactivities of indole derivatives, examine their established and emerging roles in treating a spectrum of diseases, and provide practical insights into the experimental methodologies used to evaluate their therapeutic potential.

The Enduring Promise of the Indole Moiety: A Chemical and Biological Perspective

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, possesses a unique electronic configuration that dictates its chemical reactivity and biological interactions.[3] The electron-rich nature of the pyrrole ring, particularly at the C3 position, makes it susceptible to electrophilic substitution, providing a facile entry point for a wide range of functionalization.[4] This chemical tractability, coupled with the ability of the indole scaffold to mimic the structure of endogenous molecules like tryptophan and serotonin, underpins its remarkable pharmacological diversity.[5][6]

Substitutions at various positions on the indole core—the indole nitrogen (N1), C2, C3, and the benzene ring (C4-C7)—dramatically influence the molecule's steric and electronic properties, thereby modulating its biological activity.[1] This principle forms the basis of structure-activity relationship (SAR) studies, which are crucial for the rational design of novel indole-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Predicted Therapeutic Landscapes for Substituted Indoles

The therapeutic potential of substituted indoles is vast and continues to expand. This section will explore some of the most promising areas of application, supported by recent research and clinical findings.

Oncology: A Multi-pronged Attack on Cancer

Substituted indoles have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[7][8]

2.1.1. Mechanistic Insights into Anticancer Activity

Indole derivatives exert their anticancer effects through various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Certain indole derivatives, such as vinca alkaloids (vinblastine and vincristine), are well-established antimitotic agents that bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9][10]

-

Kinase Inhibition: Many indole-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival, such as Epidermal Growth Factor Receptor (EGFR), and components of the PI3K/Akt/mTOR pathway.[7][11]

-

Induction of Apoptosis: Indole compounds like indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to induce apoptosis in cancer cells through the modulation of multiple signaling pathways, including the NF-κB pathway.[12][13]

-

DNA Topoisomerase Inhibition: Some indole derivatives can intercalate with DNA or inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death.[7]

-

Histone Deacetylase (HDAC) Inhibition: Panobinostat, an FDA-approved indole-containing drug, is an HDAC inhibitor that alters chromatin structure and gene expression, leading to anti-tumor effects.[7]

Table 1: Representative Substituted Indoles with Anticancer Activity

| Compound/Class | Mechanism of Action | Target Cancer Types | Reference(s) |

| Vinca Alkaloids | Tubulin polymerization inhibition | Lymphomas, breast cancer, testicular cancer | [9][10] |

| Panobinostat | HDAC inhibition | Multiple myeloma | [7] |

| Indole-3-carbinol (I3C) | Apoptosis induction, cell cycle arrest | Breast, prostate, and colon cancers | [2][12] |

| Osimertinib | EGFR kinase inhibition | Non-small cell lung cancer | [7] |

| Midostaurin | Kinase inhibition | Acute myeloid leukemia | [7] |

2.1.2. Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted indole compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted indole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Neuroprotection: A Beacon of Hope for Neurodegenerative Diseases

The indole scaffold is a key feature in many neuroactive compounds, including the neurotransmitter serotonin and the hormone melatonin.[14] This inherent neurobiological relevance has spurred the investigation of substituted indoles as potential therapeutic agents for a range of neurological and neurodegenerative disorders.[14][15]

2.2.1. Mechanisms of Neuroprotection

Substituted indoles can confer neuroprotection through several mechanisms:

-

Antioxidant Activity: Many indole derivatives, such as melatonin, are potent free radical scavengers that can mitigate oxidative stress, a key pathological factor in neurodegenerative diseases.[14][15]

-

Anti-inflammatory Effects: Neuroinflammation contributes to neuronal damage. Indole compounds can suppress the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways in the brain.[14][16]

-

Modulation of Neurotransmitter Systems: The structural similarity of some indoles to serotonin allows them to interact with serotonergic receptors, potentially influencing mood and cognition.[6]

-

Inhibition of Protein Aggregation: Some indole derivatives have been shown to interfere with the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.[17]

Table 2: Neuroprotective Substituted Indoles and their Mechanisms

| Compound | Predicted Mechanism of Action | Potential Therapeutic Application | Reference(s) |

| Melatonin | Antioxidant, anti-inflammatory | Alzheimer's disease, Parkinson's disease | [14][15] |

| Indole-3-carbinol (I3C) | Anti-inflammatory, antioxidant | Ischemic stroke | [18] |

| Harmine | Monoamine oxidase inhibitor | Depression, anxiety | [6][19] |

| Psilocybin | Serotonin receptor agonist | Depression, anxiety | [20] |

2.2.2. Signaling Pathway: Nrf2-ARE Pathway Activation by Indole-3-Carbinol

Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) have been shown to exert neuroprotective effects by activating the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[18]

Caption: I3C-mediated activation of the Nrf2-ARE pathway.

Anti-Infective Agents: A Versatile Scaffold for Combating Pathogens

The indole scaffold is present in numerous natural and synthetic compounds with potent activity against a wide range of pathogens, including bacteria, fungi, viruses, and parasites.[21][22]

2.3.1. Spectrum of Anti-Infective Activity

-

Antibacterial: Indole derivatives can disrupt bacterial cell membranes, inhibit essential enzymes like DNA gyrase, and interfere with biofilm formation.[23][24]

-

Antifungal: Some indole compounds exhibit potent activity against pathogenic fungi like Candida albicans by inhibiting key enzymes or disrupting cell wall integrity.[21]

-

Antiviral: The indole nucleus is a key component of several antiviral drugs, such as Arbidol, which is used to treat influenza.[25] Indole derivatives can act as entry inhibitors, reverse transcriptase inhibitors, or protease inhibitors.[22][25]

-

Antimalarial: Certain indole alkaloids have shown promising activity against the malaria parasite, Plasmodium falciparum.[26]

2.3.2. Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Caption: Workflow for MIC determination by broth microdilution.

The Future of Indole-Based Therapeutics: Challenges and Opportunities

The therapeutic potential of substituted indoles is undeniable. However, several challenges remain in translating promising preclinical findings into clinical success. These include optimizing pharmacokinetic properties, minimizing off-target effects, and overcoming drug resistance.

Future research will likely focus on:

-

Multi-target Drug Design: Developing single indole-based molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders.[10][27]

-

Advanced Drug Delivery Systems: Utilizing nanotechnology and other advanced delivery platforms to improve the bioavailability and targeted delivery of indole-based drugs.[14]

-

Exploration of Novel Chemical Space: Synthesizing and screening novel indole derivatives with unique substitution patterns to identify new lead compounds with improved therapeutic profiles.[3]

Conclusion

The indole scaffold continues to be a remarkably fruitful source of inspiration for the development of new therapeutic agents. Its chemical versatility and inherent biological relevance have led to the discovery of a diverse array of compounds with potential applications in oncology, neuroprotection, and the treatment of infectious diseases. As our understanding of the molecular basis of disease deepens and our synthetic capabilities expand, the future of indole-based drug discovery appears brighter than ever. This guide has provided a comprehensive overview of the predicted therapeutic applications of substituted indoles, offering a foundation for further research and development in this exciting field.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

- Mubassir, M., et al. (2025, March 4). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.

- Natural Resources for Human Health. (2024, June 23).

- PubMed. (n.d.).

- Bentham Science. (n.d.).

- PubMed. (2011, May 1). Development of New Indole-Derived Neuroprotective Agents.

- Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010, June 1). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652-666.

- Mirzazadeh, Y. (2025, October 11). Pharmacological Potential of Indole Derivatives: A Detailed Review.

- Bentham Science. (2024, March 8). Anti-Tumor Activity of Indole: A Review.

- ResearchGate. (n.d.). Mechanisms of anticancer and chemosensitizing effects of Indole compounds.

- MDPI. (2024, July 2).

- Hilaris Publisher. (2024, December 26).

- MDPI. (2024, December 23).

- BenchChem. (2025, December). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.

- ULisboa. (n.d.). Indole alkaloids as leads for developing effective anticancer drugs targeting multidrug resistant cancer cells.

- PMC. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.

- Bentham Science. (2021, January 4). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.

- MDPI. (2023, February 5). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents.

- PMC. (n.d.).

- PMC. (n.d.).

- Wikipedia. (n.d.). Indole alkaloid.

- PMC. (2020, October 16). The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders.

- PMC. (n.d.). A review on recent developments of indole-containing antiviral agents.

- PMC. (n.d.).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.

- MDPI. (2024, October 9).

- Kudzma, L. V. (2003). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Synthesis, 2003(11), 1661-1666.

- ResearchGate. (2024, October 3). (PDF)

- PMC. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

- PMC. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.

- ResearchGate. (n.d.). Indole-containing drugs against different diseases... | Download Scientific Diagram.

- MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

- International Journal of Pharmaceutical Sciences. (2025, May 26).

- Natalia Patricia NV. (2022, March 7).

- PubMed. (2025, September 15). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions.

- Bentham Science. (n.d.).

- RSC Publishing. (2025, September 25).

- Taylor & Francis. (2026, January 27). Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs.

- News-Medical.Net. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis.

- ClinicalTrials.gov. (n.d.). Trial of Indole-3-Carbinol and Silibinin. (NCT03687073).

- ResearchGate. (n.d.).

- MDPI. (2023, September 13).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. news-medical.net [news-medical.net]

- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]

- 6. The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 17. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ajchem-b.com [ajchem-b.com]

- 27. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

Methodological & Application

Application Note: Tandem Hydroformylation-Fischer Indolisation for 2,3-Disubstituted Indoles

[1][2][3]

Introduction & Strategic Significance

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for over 400 approved drugs and clinical candidates, including triptans (migraine), vinca alkaloids (cancer), and NSAIDs like indomethacin. While the classical Fischer indole synthesis is robust, it suffers from a critical limitation: it requires pre-synthesized aldehydes or ketones, which can be unstable or difficult to access.

The Tandem Hydroformylation-Fischer Indolisation protocol overcomes this bottleneck by generating the carbonyl intermediate in situ from stable, commercially available olefins. This approach offers high atom economy and step efficiency.

Why 2,3-Disubstituted Indoles?

Synthesizing 2,3-disubstituted indoles typically requires internal ketones or specific cross-coupling strategies. This tandem protocol allows access to these complex substitution patterns starting from simple terminal or internal alkenes via a unique mechanistic detour involving a Wagner-Meerwein rearrangement .

Mechanistic Insight: The "Branched" Pathway

The success of this protocol relies on controlling the regioselectivity of the initial hydroformylation step.

-

Hydroformylation : The olefin is converted into an aldehyde using Syngas (CO/H₂) and a Rhodium catalyst.

-

Linear Aldehyde (n-isomer)

Leads to 3-substituted indoles (Tryptamine pathway). -

Branched Aldehyde (iso-isomer)

Leads to 2,3-disubstituted indoles .